2-Nitro-4-(pyridin-4-yl)aniline
Description
2-Nitro-4-(pyridin-4-yl)aniline (C₁₁H₈N₃O₂; molecular weight: 218.20 g/mol) is a nitro-substituted aniline derivative featuring a pyridin-4-yl group at the para position relative to the amine. The nitro group at the ortho position introduces significant electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. Pyridine, being an electron-deficient aromatic ring, further modulates the compound’s intermolecular interactions, such as hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
2-nitro-4-pyridin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10-2-1-9(7-11(10)14(15)16)8-3-5-13-6-4-8/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIIMBRBDKEWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(pyridin-4-yl)aniline typically involves the nitration of 4-(pyridin-4-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2-Nitro-4-(pyridin-4-yl)aniline can undergo reduction reactions to form 2-Amino-4-(pyridin-4-yl)aniline. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: Although less common, the compound can be oxidized under specific conditions to form nitroso derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Amino-4-(pyridin-4-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives.
Scientific Research Applications
Chemistry: 2-Nitro-4-(pyridin-4-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized anilines .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in antimicrobial and antiviral research .
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable colored compounds. It is also investigated for its potential use in organic electronics and materials science .
Mechanism of Action
The biological activity of 2-Nitro-4-(pyridin-4-yl)aniline and its derivatives is primarily due to their ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiviral effects. The pyridinyl group enhances the compound’s ability to bind to specific enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Electronic Features
The table below summarizes key structural analogs, highlighting substituent variations and their implications:
Key Observations :
Physical and Chemical Properties
- Melting Points : The trifluoromethoxy derivative (62–64°C) suggests that electron-withdrawing substituents elevate melting points compared to electron-rich groups (e.g., thiophen-2-yl). The target compound’s melting point is unreported but likely higher due to pyridine’s polarizability.
- Solubility : Sulfur-containing analogs (e.g., propylthio ) exhibit increased lipophilicity, whereas pyridine’s nitrogen may enhance aqueous solubility via hydrogen bonding.
Biological Activity
2-Nitro-4-(pyridin-4-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a nitro group and a pyridine ring, contributing to its biological activity. The structural formula is represented as:
This compound's unique configuration allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The nitro group can be reduced to an amino group, altering the compound's interaction profile with target enzymes.
- Receptor Binding : The pyridine moiety enhances binding affinity to various receptors, modulating cellular responses.
Antimicrobial Activity
Research indicates that compounds containing the pyridine nucleus exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of this compound demonstrate effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Pseudomonas aeruginosa | Low |
The presence of the nitro group is critical for the antimicrobial efficacy, as it contributes to the compound's ability to penetrate bacterial cell walls and disrupt vital processes.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound can interfere with cell cycle regulation, leading to halted proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger cell death pathways in tumor cells.
Study 1: Antimicrobial Efficacy
A study conducted by Brycki et al. explored the synthesis of various pyridine derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing bioactivity .
Study 2: Anticancer Activity
In a separate investigation published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound in vitro. The compound was shown to inhibit proliferation in several cancer cell lines, with IC50 values indicating potent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
